1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
説明
1-Ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidinone derivative characterized by:
- Position 1: Ethyl group, enhancing lipophilicity and steric bulk.
- Position 6: 4-Methoxybenzyl substituent, contributing to π-π interactions and solubility via the methoxy group.
- Position 5: (2-Methylbenzyl)thio group, introducing sulfur-mediated hydrogen bonding and metabolic stability.
- Position 3: Methyl group, a common modulator of steric hindrance.
Pyrazolo-pyrimidinones are known for diverse biological activities, including kinase and phosphodiesterase (PDE) inhibition .
特性
IUPAC Name |
1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-5-[(2-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-5-28-22-21(17(3)26-28)25-24(31-15-19-9-7-6-8-16(19)2)27(23(22)29)14-18-10-12-20(30-4)13-11-18/h6-13H,5,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFSNJIVIGNKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)OC)SCC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-((2-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a novel pyrazolopyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications based on existing literature.
Chemical Structure and Properties
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused pyrazole and pyrimidine ring system. The presence of various substituents, such as methoxy and thio groups, enhances its biological activity. The molecular formula is , with a molecular weight of approximately 356.48 g/mol.
Biological Activity Overview
Recent studies have highlighted the significant biological activities associated with pyrazolo derivatives, including:
- Antitumor Activity : Pyrazolo compounds have demonstrated inhibitory effects on various cancer cell lines. Notably, they can target specific oncogenic pathways such as BRAF(V600E) and EGFR, which are crucial in cancer progression. For instance, certain pyrazole derivatives have shown promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with conventional chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties : Pyrazolo compounds exhibit anti-inflammatory effects by modulating inflammatory cytokines and pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- Antimicrobial Activity : Some studies indicate that pyrazole derivatives possess antibacterial and antifungal properties. Their efficacy against resistant strains makes them candidates for further development in infectious disease treatments .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : They influence various signaling pathways associated with inflammation and tumor growth, including NF-kB and MAPK pathways.
Research Findings
A summary of notable research findings related to this compound includes:
Case Studies
Several case studies have focused on the application of pyrazolo derivatives in clinical settings:
- Breast Cancer Treatment : A study involving the combination of a pyrazolo derivative with doxorubicin showed improved cytotoxicity in Claudin-low breast cancer subtypes, suggesting a potential new treatment strategy .
- Infectious Diseases : Research has indicated that certain pyrazole derivatives exhibit significant antimicrobial properties against resistant bacterial strains, paving the way for new antibiotic development .
類似化合物との比較
Comparison with Structural Analogs
Structural Comparison
Table 1: Key Structural Differences Among Pyrazolo-Pyrimidinone Derivatives
Key Observations :
Implications for Target Compound :
Pharmacological and Physicochemical Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
